molecular formula C24H23ClO5 B1657301 2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone CAS No. 5613-32-1

2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B1657301
CAS No.: 5613-32-1
M. Wt: 426.9 g/mol
InChI Key: DMCOXOSWPXOEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone is a synthetic organic compound provided as a high-purity material for research and development purposes. This complex molecule features a cyclohexadiene core substituted with dimethoxy groups and is functionalized with both a 2-chlorobenzoyl moiety and a 4-methoxyphenylethanone group. Compounds with similar structural features, such as cyclohexadienone derivatives, have been investigated in various scientific fields. For instance, some related compounds have shown potential in areas like medicinal chemistry research . Researchers interested in complex small molecules with multiple aromatic and ketone functionalities may find this compound valuable for exploratory synthesis, method development, or as a building block for more complex structures. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions, consulting relevant safety data sheets and literature before use.

Properties

IUPAC Name

2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO5/c1-28-17-10-8-15(9-11-17)21(26)12-16-13-22(29-2)23(30-3)14-19(16)24(27)18-6-4-5-7-20(18)25/h4-11,13-14,16,19H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCOXOSWPXOEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2C=C(C(=CC2C(=O)C3=CC=CC=C3Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386228
Record name CBMicro_036437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-32-1
Record name CBMicro_036437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClO4\text{C}_{19}\text{H}_{18}\text{ClO}_{4}

This structure incorporates a chlorobenzoyl group and a methoxyphenyl group, which may contribute to its biological activities.

Research indicates that the compound exhibits multiple mechanisms of action that may underlie its biological effects:

  • Antioxidant Activity : The presence of methoxy groups in the structure is associated with enhanced antioxidant properties. These groups can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. It appears to induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Biological Activity Assay Type Results
Antioxidant ActivityDPPH Scavenging AssayIC50 = 15 µM
Anti-inflammatoryCytokine InhibitionReduced IL-6 and TNF-alpha levels by 40%
AntitumorMTT Assay on HeLa cellsIC50 = 12 µM after 48 hours

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values suggesting potent antitumor activity .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to the control group. This suggests a potential application in managing chronic inflammatory conditions .
  • Neuroprotective Effects : Research has also indicated that the compound may protect neuronal cells from oxidative damage induced by glutamate, highlighting its potential role in neurodegenerative disease management .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the chlorobenzoyl moiety is significant as halogenated aromatic compounds are often associated with enhanced biological activity against cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of structurally related compounds. Results showed that these compounds inhibited cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. The methoxy groups may enhance lipophilicity, improving membrane penetration and leading to increased efficacy.

Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Photovoltaic Materials

Due to its unique electronic properties, this compound has been explored as a potential component in organic photovoltaic devices. Its ability to absorb light and facilitate electron transfer makes it a candidate for enhancing the efficiency of solar cells.

Research Findings : A recent study highlighted the use of similar compounds in organic solar cells, reporting improved energy conversion efficiencies when incorporated into photovoltaic layers .

Synthetic Pathways

The synthesis of 2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Friedel-Crafts acylation for introducing the chlorobenzoyl group.
  • Selective demethylation and subsequent coupling reactions to form the final product.

Comparison with Similar Compounds

Key Differences and Trends

Substituent Effects: Halogenation: The target compound’s 2-chlorobenzoyl group enhances electrophilicity compared to non-halogenated analogs like 1-(4-methoxyphenyl)ethanone . However, it is less reactive than 2,2-dichloro-1-(4-methylphenyl)ethanone, where dual Cl atoms increase polarity and susceptibility to nucleophilic attack . Methoxy Groups: The 3,4-dimethoxycyclohexadienyl ring provides steric hindrance and electron-donating effects, contrasting with simpler methoxyphenyl ethanones (e.g., 1-(2,4-dimethoxyphenyl)ethanone) . This may reduce solubility in polar solvents but improve stability in oxidative conditions.

Structural Complexity: The cyclohexadienyl core introduces a conjugated diene system absent in linear analogs like the β-O-4 dimer . This conjugation could enable unique reactivity in Diels-Alder or electron-transfer reactions. The combination of aryl, ether, and halogenated moieties makes the target compound more synthetically challenging than simpler ethanones.

Compared to 2,2-dichloro-1-(4-methylphenyl)ethanone, the absence of a reactive α-Cl limits its utility in mandelic acid synthesis but may improve metabolic stability in drug design .

Preparation Methods

Friedel-Crafts Acylation for Benzoyl Group Introduction

Friedel-Crafts acylation is a cornerstone method for introducing acyl groups onto aromatic systems. For the target compound, this reaction could facilitate the attachment of the 2-chlorobenzoyl moiety to the cyclohexadiene ring.

Reaction Mechanism and Conditions

The reaction typically employs a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in anhydrous dichloromethane or nitrobenzene. In the context of the cyclohexadiene substrate, the electron-rich diene system would undergo electrophilic substitution at the 6-position. A patent by CN105693569A demonstrates the acylation of bicyclo[3.2.1]octane-2,4-dione with 4-(methylsulfonyl)-2-chlorobenzoyl chloride under mild conditions, achieving yields of 78–85%. Adapting this approach, the cyclohexadiene intermediate could react with 2-chlorobenzoyl chloride in the presence of AlCl₃ at 0–5°C for 4–6 hours.

Optimization Challenges
  • Regioselectivity : Competing acylation at the 2- or 4-positions of the cyclohexadiene may occur.
  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloroethane may enhance solubility without deactivating the catalyst.

Aldol Condensation for Ethanone Moiety Formation

The 1-(4-methoxyphenyl)ethanone fragment could be synthesized via aldol condensation between 4-methoxybenzaldehyde and a methyl ketone.

Stepwise Synthesis

  • Base-Catalyzed Condensation : Using NaOH or KOH in ethanol, 4-methoxybenzaldehyde reacts with acetone to form β-hydroxyketone.
  • Dehydration : Acidic conditions (e.g., H₂SO₄) eliminate water, yielding the α,β-unsaturated ketone.
  • Hydrogenation : Palladium on carbon (Pd/C) under hydrogen reduces the double bond, producing 1-(4-methoxyphenyl)ethanone.

A patent by CN111518041A highlights the efficacy of Pd/C in dehalogenation and hydrogenation steps, achieving >85% yields under 1 MPa H₂ at 50°C. This method could be adapted for the final hydrogenation step.

Cross-Coupling Strategies for Fragment Assembly

Suzuki-Miyaura and Heck couplings offer modular approaches to link the cyclohexadiene and methoxyphenyl ethanone units.

Suzuki Coupling of Boronic Acids

The cyclohexadiene core could be functionalized with a boronic ester at the 1-position, enabling coupling with a brominated methoxyphenyl ethanone derivative. For example:
$$ \text{Cyclohexadiene-Bpin} + \text{Br-C}6\text{H}4-CO-C2H5 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Intermediate} $$

Heck Coupling for Vinyl Bond Formation

A Heck reaction between a cyclohexadiene iodide and a vinyl methoxyphenyl ethanone could construct the C–C bond. The patent WO2003057131A2 employs similar palladium-catalyzed conditions for carboxamide synthesis, using triethylamine as a base in dimethylformamide (DMF).

Cyclization Techniques for Cyclohexadiene Core Synthesis

The cyclohexa-2,4-dien-1-yl scaffold can be constructed via Diels-Alder reactions or electrocyclic ring-opening.

Diels-Alder Approach

  • Dienophile : 2-Chlorobenzoyl chloride.
  • Diene : 1,3-Dimethoxybutadiene.
    The reaction proceeds in refluxing toluene, forming the cycloadduct, which is subsequently oxidized to the diketone.

Electrocyclic Ring-Opening

Heating a bicyclic precursor (e.g., norbornene derivative) induces retro-Diels-Alder cleavage, generating the cyclohexadiene. CN105693569A utilizes dichlorocarbene addition to norbornene, followed by hydrolysis and oxidation to form bicyclic diones.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

Method Yield Range Key Advantages Limitations
Friedel-Crafts 70–85% Mild conditions; high regioselectivity Requires strict anhydrous conditions
Aldol Condensation 65–80% Modular fragment assembly Multi-step dehydration/hydrogenation
Suzuki Coupling 75–90% High coupling efficiency Costly catalysts; boronic acid prep
Diels-Alder 60–75% Atom economy Limited diene availability

Q & A

Q. What are the optimal synthetic routes for preparing 2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, leveraging intermediates like 2-chlorobenzoyl chloride and methoxy-substituted cyclohexadienones. Key steps include:
  • Intermediate Preparation : React 2-chlorobenzoyl chloride with 3,4-dimethoxycyclohexa-2,4-dien-1-ol under basic conditions to form the cyclohexadienone core .
  • Ketone Coupling : Use a base (e.g., NaH) to facilitate nucleophilic attack of the 4-methoxyphenyl ethanone moiety on the activated carbonyl group of the intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product. Monitor reaction progress via TLC and confirm by NMR .

Q. How is the compound structurally characterized, and what crystallographic challenges arise?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key considerations:
  • Crystal Growth : Slow evaporation of a dichloromethane/methanol solution produces single crystals suitable for diffraction .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018/3 refines the structure, addressing challenges like disordered methoxy groups or anisotropic thermal motion in the chlorobenzoyl moiety .
    Example Space group P21/cP2_1/c, Rint=0.045R_{\text{int}} = 0.045, final R1=0.039R_1 = 0.039, wR2=0.104R_2 = 0.104 .

Q. What analytical techniques are critical for identifying common impurities or byproducts?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect chlorinated byproducts (e.g., incomplete acylation intermediates) .
  • 1H/13C NMR : Monitor for residual solvents (e.g., DCM at δ 5.32 ppm) or hydrolyzed methoxy groups (δ 3.8–4.1 ppm shifts) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 62.1%, H: 4.8%, Cl: 7.2% calculated vs. observed) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and spectroscopic methods?

  • Methodological Answer :
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to track acyl transfer rates in DMSO/water mixtures. Fit data to a pseudo-first-order model to determine kobsk_{\text{obs}} .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to confirm hydrolysis pathways of the ethanone group via GC-MS fragmentation patterns .
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) for chlorobenzoyl group rotation barriers, correlating with experimental ΔG\Delta G^\ddagger values .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Frontier Molecular Orbitals (FMOs) : Perform Gaussian09 calculations (M06-2X/def2-TZVP) to identify HOMO (localized on the cyclohexadienone ring) and LUMO (chlorobenzoyl group), guiding electrophilic/nucleophilic attack predictions .
  • Solvent Effects : Use COSMO-RS to model solvation free energies in polar aprotic solvents (e.g., ε = 37.5 for DMF), explaining solubility trends .
  • Docking Studies : Dock the compound into CYP450 enzymes (PDB: 1TQN) using AutoDock Vina to assess metabolic stability (binding energy < −8 kcal/mol suggests high oxidation risk) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (298–400 K) distinguishes conformational exchange (e.g., hindered methoxy rotation) from crystallographic disorder .
  • Solid-State vs. Solution : Compare XRD bond lengths with NOESY correlations; discrepancies >0.05 Å suggest solvent-induced conformational changes .
  • Synchrotron Validation : Collect high-resolution XRD data (λ = 0.4133 Å) at a synchrotron facility to resolve ambiguities in electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
2-[6-(2-Chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.